molecular formula C20H18ClN3O3 B5646529 N-(4-chlorobenzyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-(4-chlorobenzyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No. B5646529
M. Wt: 383.8 g/mol
InChI Key: VZHIMXGRDZEUOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(4-chlorobenzyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide often involves linear synthesis strategies, employing techniques like LCMS, IR, 1H and 13C spectroscopies, and elemental analysis for characterization (Vinayak et al., 2014). These methodologies are crucial for confirming the structure of synthesized compounds and their intermediates.

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography, has been utilized to elucidate the structure of similar acetamide derivatives. For example, crystallographic studies provide insights into the non-planar discrete molecules and their intermolecular hydrogen bonding, which is pivotal for understanding the compound's chemical reactivity and interaction potential (Davis & Healy, 2010).

Chemical Reactions and Properties

Chemical reactivity studies, such as those involving acetylation and formylation, have shown that acetamide derivatives can undergo various chemical transformations to yield a diverse range of products. These reactions are fundamental for the construction of nitrogen heterocyclic compounds, demonstrating the compound's versatility and reactivity (Farouk, Ibrahim, & El-Gohary, 2021).

Physical Properties Analysis

The physical properties, such as solubility and crystalline structure, are crucial for understanding the compound's behavior in biological systems and potential drug formulations. Studies on related compounds have focused on their crystallization behavior and intermolecular interactions, which are indicative of their solubility and stability profiles (Narayana et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and potential for forming hydrogen bonds, provide insights into the compound's functionality and application potential. Investigations into silylated derivatives and their reactivity highlight the compound's utility in synthesizing heterocyclic compounds with varied biological activities (Nikonov et al., 2016).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-27-17-8-4-15(5-9-17)18-10-11-20(26)24(23-18)13-19(25)22-12-14-2-6-16(21)7-3-14/h2-11H,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHIMXGRDZEUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

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